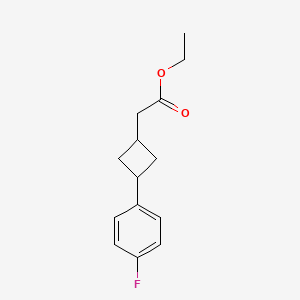![molecular formula C10H15ClN2O3 B13075927 2-[(2-Hydroxy-ethyl)-(4-nitroso-phenyl)-amino]-ethanol hcl](/img/structure/B13075927.png)
2-[(2-Hydroxy-ethyl)-(4-nitroso-phenyl)-amino]-ethanol hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Hydroxy-ethyl)-(4-nitroso-phenyl)-amino]-ethanol hydrochloride is a chemical compound with the molecular formula C10H15ClN2O3. This compound is known for its unique structure, which includes a nitroso group attached to a phenyl ring, and two hydroxyethyl groups. It is primarily used in research and industrial applications due to its specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxy-ethyl)-(4-nitroso-phenyl)-amino]-ethanol hydrochloride typically involves the reaction of 4-nitrosoaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to purification steps, such as crystallization or distillation, to isolate the final product. The use of automated systems and advanced monitoring techniques ensures high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Hydroxy-ethyl)-(4-nitroso-phenyl)-amino]-ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyethyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines with hydroxyethyl groups.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-[(2-Hydroxy-ethyl)-(4-nitroso-phenyl)-amino]-ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[(2-Hydroxy-ethyl)-(4-nitroso-phenyl)-amino]-ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The hydroxyethyl groups may also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrosoaniline: Shares the nitroso group but lacks the hydroxyethyl groups.
2-Aminoethanol: Contains the hydroxyethyl group but lacks the nitroso and phenyl groups.
N-Phenylhydroxylamine: Similar structure but with different functional groups.
Uniqueness
2-[(2-Hydroxy-ethyl)-(4-nitroso-phenyl)-amino]-ethanol hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both nitroso and hydroxyethyl groups allows for a diverse range of chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H15ClN2O3 |
|---|---|
Poids moléculaire |
246.69 g/mol |
Nom IUPAC |
2-[N-(2-hydroxyethyl)-4-nitrosoanilino]ethanol;hydrochloride |
InChI |
InChI=1S/C10H14N2O3.ClH/c13-7-5-12(6-8-14)10-3-1-9(11-15)2-4-10;/h1-4,13-14H,5-8H2;1H |
Clé InChI |
ITQKHTZLOYDFCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=O)N(CCO)CCO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


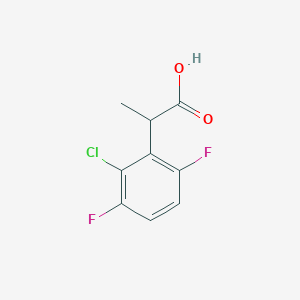
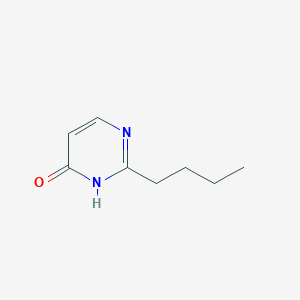
![1-[(4-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13075855.png)
![7-(Thiophen-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13075862.png)
![7-methyl-2-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13075874.png)

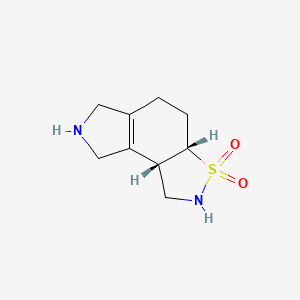
![4-Ethyl-1-methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine](/img/structure/B13075896.png)
![6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylicacid](/img/structure/B13075899.png)
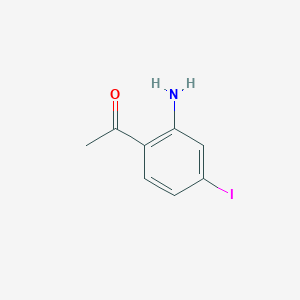
![N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine](/img/structure/B13075909.png)
![1-[(5-Methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13075917.png)
![2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B13075925.png)
